molecular formula C6H2F4 B1209435 1,2,4,5-Tetrafluorobenzene CAS No. 327-54-8

1,2,4,5-Tetrafluorobenzene

Cat. No. B1209435
CAS RN: 327-54-8
M. Wt: 150.07 g/mol
InChI Key: SDXUIOOHCIQXRP-UHFFFAOYSA-N
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Procedure details

Name
N#CC1(C=O)C(F)=C(F)C=C(F)C1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:23]([C:24]1([CH:34]=[O:35])[C:25]([F:26])=[C:27]([F:28])[CH:29]=[C:30]([F:31])[CH:32]1[F:33])#[N:36].[F:11][c:12]1[c:13]([C:14]#[N:15])[c:16]([F:22])[c:17]([F:21])[cH:18][c:19]1[F:20].[F:1][c:2]1[c:3]([F:4])[cH:5][c:6]([F:7])[c:8]([F:9])[cH:10]1>>[F:11][c:12]1[c:13]([CH2:14][NH2:15])[c:16]([F:22])[c:17]([F:21])[cH:18][c:19]1[F:20]

Inputs

Step One
Name
N#CC1(C=O)C(F)=C(F)C=C(F)C1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#CC1(C=O)C(F)=C(F)C=C(F)C1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#Cc1c(F)c(F)cc(F)c1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Fc1cc(F)c(F)cc1F

Outcomes

Product
Name
Type
product
Smiles
NCc1c(F)c(F)cc(F)c1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.